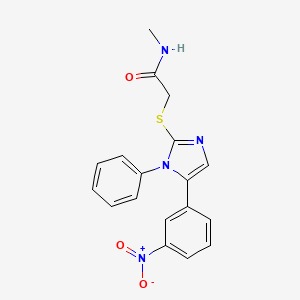

N-methyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-methyl-2-[5-(3-nitrophenyl)-1-phenylimidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3S/c1-19-17(23)12-26-18-20-11-16(21(18)14-7-3-2-4-8-14)13-6-5-9-15(10-13)22(24)25/h2-11H,12H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYDLMFBAWOBQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction using concentrated nitric acid and sulfuric acid.

Thioacetamide Formation: The thioacetamide moiety is formed by reacting the intermediate with thioacetic acid under basic conditions.

Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The thioacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Research indicates that N-methyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide exhibits several potential biological activities:

- Antimicrobial Activity : This compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its derivatives may enhance efficacy against resistant strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) .

- Antifungal Properties : The compound has been tested for antifungal activity against species like Candida albicans and Aspergillus fumigatus, demonstrating significant inhibitory effects .

- Anti-inflammatory Effects : Some studies suggest that derivatives of this compound may possess anti-inflammatory properties, potentially through the modulation of cyclooxygenase enzymes .

- Anticancer Potential : The imidazole moiety is known for its role in various anticancer agents. Research on similar imidazole derivatives indicates that they can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited MIC values comparable to standard antibiotics against various pathogens, suggesting a viable alternative for treating infections caused by resistant strains .

- Cancer Research : In vitro studies indicated that certain derivatives significantly inhibited the growth of cancer cell lines, showcasing their potential as anticancer agents. The mechanisms involved were linked to apoptosis and inhibition of proliferation pathways .

- Inflammatory Models : Experimental models have shown that compounds derived from this compound can reduce inflammation markers significantly compared to control groups, indicating their therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-methyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. The nitrophenyl group can participate in electron transfer reactions, while the imidazole ring can interact with metal ions or other biomolecules.

Comparison with Similar Compounds

Core Heterocyclic Modifications

- Imidazole vs. This modification often improves binding affinity to biological targets, such as enzymes, but may reduce solubility due to increased hydrophobicity . Example: 9c (benzimidazole-triazole-thiazole hybrid) exhibits a melting point of 138–140°C, comparable to the target compound’s expected range, suggesting similar crystalline stability .

Thiadiazole Derivatives :

Compounds like 5e–5m () feature a 1,3,4-thiadiazole core instead of imidazole. The thiadiazole ring’s electron-deficient nature enhances reactivity toward nucleophilic agents, which may translate to distinct biological activities. For instance, 5j (4-chlorobenzyl-substituted) shows 82% yield and a melting point of 138–140°C, indicating robust synthetic accessibility and stability .

Substituent Effects

- Nitro Group Positioning: The 3-nitrophenyl group in the target compound contrasts with analogues like 6b (4-nitrophenyl, ) and W1 (2,4-dinitrophenyl, ). 6c (3-nitrophenyl, ) exhibits IR absorption at 1535 cm⁻¹ (asymmetric NO₂ stretch), a spectral feature shared with the target compound, confirming nitro group presence .

Thioacetamide Linkage :

The thioether (-S-) linkage in the target compound is critical for hydrogen bonding and hydrophobic interactions. Analogues like N-hydroxy-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide () retain this motif but substitute the N-methyl group with hydroxy, altering solubility and bioavailability .

Physicochemical Properties

Table 1: Comparative Data for Selected Analogues

Biological Activity

N-methyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide is a novel compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thioacetamide functional group linked to an imidazole ring, with a nitrophenyl substituent at the 5-position. This unique structural arrangement contributes to its diverse chemical properties and potential biological interactions. The presence of various functional groups allows for unique reactivity patterns, which may enhance its biological activity.

Synthesis

The synthesis of this compound typically involves several multi-step organic reactions:

- Formation of the Imidazole Ring : Achieved through the condensation of a 1,2-diketone with an aldehyde using an ammonium acetate catalyst.

- Introduction of the Methylthio Group : Involves nucleophilic substitution with a suitable leaving group.

- Nitration : The phenyl ring undergoes nitration to introduce the nitro group.

Careful control of reaction conditions is essential to ensure high yields and purity in the final product .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Anticancer Activity

The compound's potential as an anticancer agent is significant. Studies have shown that it may interact with various enzymes and receptors involved in cancer cell proliferation. For instance, similar compounds have demonstrated inhibitory effects on thymidylate synthase and HDAC, which are critical in cancer biology .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Preliminary data suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may inhibit key enzymes that play roles in cell proliferation and survival.

- Receptor Interaction : It may bind to specific receptors, modulating signaling pathways critical for cancer progression or microbial resistance.

- Bioreduction of Nitro Groups : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer effects of N-methyl derivatives on various cancer cell lines, including U87MG glioblastoma cells. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting the potential for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial efficacy of N-methyl derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed promising MIC values, indicating effective antimicrobial activity comparable to traditional antibiotics .

Summary Table: Biological Activities

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-methyl-2-((5-(3-nitrophenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetamide and its analogs?

- Methodology : The compound can be synthesized via nucleophilic substitution or 1,3-dipolar cycloaddition. For example, a thiol group (e.g., from 5-(3-nitrophenyl)-1-phenyl-1H-imidazole-2-thiol) reacts with a chloroacetamide derivative (e.g., 2-chloro-N-methylacetamide) in the presence of a base like potassium carbonate. The reaction is typically conducted in polar aprotic solvents (e.g., DMF or ethanol) under reflux for 4–8 hours, followed by recrystallization for purification .

- Validation : Confirm purity via melting point analysis, IR (C=O stretch at ~1670 cm⁻¹, S–C–N stretch at ~1250 cm⁻¹), and NMR (e.g., methyl protons at δ ~3.0 ppm in ¹H NMR) .

Q. How can the structural integrity of this compound be confirmed after synthesis?

- Methodology : Use a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Identify key functional groups (e.g., nitrophenyl C–NO₂ asymmetric stretches at ~1520–1535 cm⁻¹) .

- NMR : Analyze ¹H and ¹³C spectra to verify substituent positions (e.g., imidazole ring protons at δ ~7.2–8.4 ppm) .

- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₁₈H₁₅N₃O₃S: 354.0851) .

- Cross-Validation : Compare experimental and theoretical elemental analysis (C, H, N, S) to detect impurities .

Q. What solvent systems and catalysts optimize yield in its synthesis?

- Methodology :

- Solvents : Use tert-butanol/water (3:1) for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions or ethanol for nucleophilic substitutions .

- Catalysts : Copper(II) acetate (10 mol%) enhances regioselectivity in triazole formation .

- Yield Optimization : Adjust reaction time (6–8 hours) and temperature (room temperature to reflux) based on TLC monitoring .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to biological targets?

- Methodology :

- Protein Preparation : Use tools like AutoDock Vina to prepare target proteins (e.g., enzymes with known crystal structures).

- Ligand Docking : Input the compound’s 3D structure (optimized via DFT) and analyze binding poses. For example, the nitro group may form hydrogen bonds with active-site residues .

- Validation : Compare docking scores (e.g., binding energy ≤ −7 kcal/mol) with known inhibitors and validate via MD simulations .

Q. How do substituent variations (e.g., nitro position, aryl groups) influence its bioactivity?

- Methodology :

- SAR Studies : Synthesize analogs with substituents at different positions (e.g., 3-nitrophenyl vs. 4-nitrophenyl).

- Biological Assays : Test inhibition of enzymes (e.g., cyclooxygenase COX-1/2) and correlate activity with electronic (Hammett σ) or steric parameters.

- Data Interpretation : Use regression analysis to identify key substituent effects (e.g., meta-nitro enhances activity due to electron-withdrawing effects) .

Q. How can contradictory spectral or elemental analysis data be resolved?

- Methodology :

- Re-Analysis : Repeat NMR/HRMS under standardized conditions (e.g., DMSO-d₆ at 400 MHz) .

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials).

- Crystallography : Resolve ambiguities via single-crystal X-ray diffraction (e.g., confirm dihedral angles between imidazole and aryl rings) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.